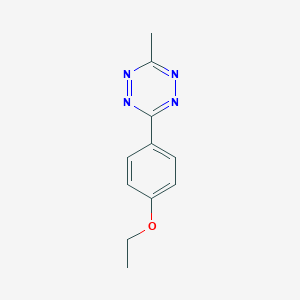
3-(4-Ethoxyphenyl)-6-methyl-1,2,4,5-tetrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Ethoxyphenyl)-6-methyl-1,2,4,5-tetrazine, commonly known as EMPT, is a tetrazine derivative that has gained significant attention in the field of chemical synthesis and biological research. It is a highly reactive compound that exhibits unique properties, making it a promising candidate for various applications. In
科学研究应用
EMPT has been extensively studied for its various scientific research applications. It has been shown to exhibit strong fluorescence, making it an excellent candidate for imaging applications. EMPT has also been used as a bioorthogonal reagent for the detection of biomolecules. Moreover, EMPT has been used as a cross-linking agent for the synthesis of hydrogels and polymers.
作用机制
The mechanism of action of EMPT is not fully understood. However, it is believed that EMPT undergoes a photochemical reaction upon excitation, resulting in the formation of a highly reactive intermediate. This intermediate can undergo various reactions, including cycloaddition reactions with alkenes and alkynes.
Biochemical and Physiological Effects
EMPT has been shown to exhibit low cytotoxicity and is non-toxic to cells at low concentrations. However, at high concentrations, EMPT can induce apoptosis and cell death. EMPT has also been shown to exhibit antitumor activity in various cancer cell lines.
实验室实验的优点和局限性
EMPT exhibits several advantages for lab experiments. It is a highly reactive compound that can undergo various reactions, making it a versatile reagent. Moreover, EMPT exhibits strong fluorescence, making it an excellent candidate for imaging applications. However, EMPT is highly sensitive to light and can undergo photochemical reactions, making it challenging to handle.
未来方向
There are several future directions for the study of EMPT. One of the most promising applications of EMPT is in the field of bioorthogonal chemistry. EMPT can be used as a reagent for the detection of biomolecules, making it a valuable tool for studying biological processes. Moreover, EMPT can be used as a cross-linking agent for the synthesis of hydrogels and polymers, which can have various applications in the field of materials science. Further studies are needed to explore the full potential of EMPT in these applications.
Conclusion
In conclusion, EMPT is a highly reactive compound that exhibits unique properties, making it a promising candidate for various applications. The synthesis of EMPT is relatively simple, and it exhibits low cytotoxicity and is non-toxic to cells at low concentrations. EMPT has been extensively studied for its various scientific research applications, including imaging, bioorthogonal chemistry, and cross-linking. Further studies are needed to explore the full potential of EMPT in these applications.
合成方法
The synthesis of EMPT involves the reaction of 4-ethoxyaniline with methylglyoxal dinitrate in the presence of sodium hydroxide. The reaction yields a crude product that is purified using column chromatography to obtain pure EMPT. The synthesis method is relatively simple and yields high purity EMPT in good yield.
属性
CAS 编号 |
117978-04-8 |
|---|---|
产品名称 |
3-(4-Ethoxyphenyl)-6-methyl-1,2,4,5-tetrazine |
分子式 |
C11H12N4O |
分子量 |
216.24 g/mol |
IUPAC 名称 |
3-(4-ethoxyphenyl)-6-methyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C11H12N4O/c1-3-16-10-6-4-9(5-7-10)11-14-12-8(2)13-15-11/h4-7H,3H2,1-2H3 |
InChI 键 |
LNJCSGZWRPOOCV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N=N2)C |
规范 SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N=N2)C |
同义词 |
1,2,4,5-Tetrazine,3-(4-ethoxyphenyl)-6-methyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



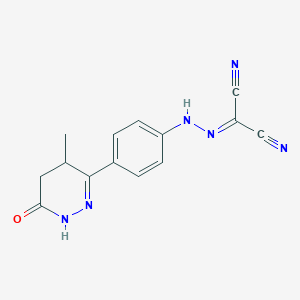
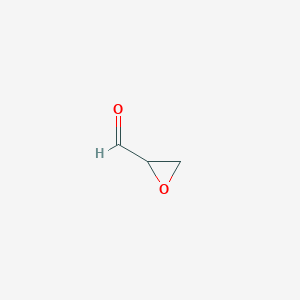

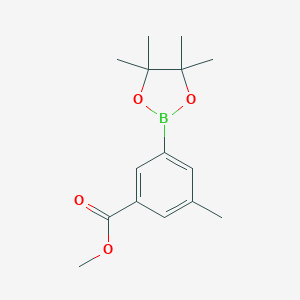

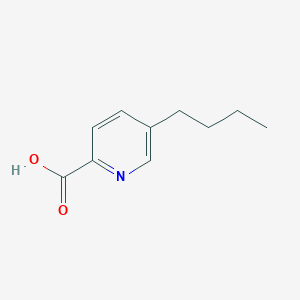
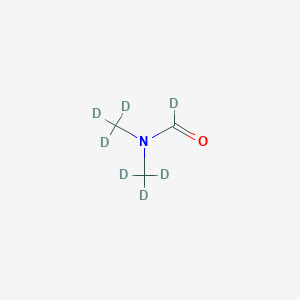

![2-Oxa-7-azaspiro[3.5]nonane](/img/structure/B58213.png)
![5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid](/img/structure/B58215.png)



